![molecular formula C13H22N2O2 B12597068 4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol CAS No. 627521-03-3](/img/structure/B12597068.png)
4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol is a secondary amino compound that is structurally characterized by the presence of a phenol group substituted with a 2-amino-1-hydroxypropyl group, where one of the hydrogens attached to the nitrogen is replaced by a 2-(4-hydroxyphenyl)ethyl group
Preparation Methods
The synthesis of 4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-hydroxybenzaldehyde with 2-aminoethanol to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine undergoes further reaction with 2-chloro-1-(4-hydroxyphenyl)ethanone to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol involves its interaction with specific molecular targets and pathways. The compound can penetrate cell membranes and interact with intracellular proteins and enzymes, leading to modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . Additionally, it can bind to receptors on cell surfaces, triggering signaling pathways that result in anti-inflammatory or antimicrobial responses.
Comparison with Similar Compounds
4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol can be compared with other similar compounds, such as:
Phenylalanine derivatives: These compounds share structural similarities and are known for their roles in protein synthesis and metabolic pathways.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
627521-03-3 |
|---|---|
Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
4-[2-[2-[[(2S)-2-hydroxypropyl]amino]ethylamino]ethyl]phenol |
InChI |
InChI=1S/C13H22N2O2/c1-11(16)10-15-9-8-14-7-6-12-2-4-13(17)5-3-12/h2-5,11,14-17H,6-10H2,1H3/t11-/m0/s1 |
InChI Key |
FFPDWTARZGITSG-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CNCCNCCC1=CC=C(C=C1)O)O |
Canonical SMILES |
CC(CNCCNCCC1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


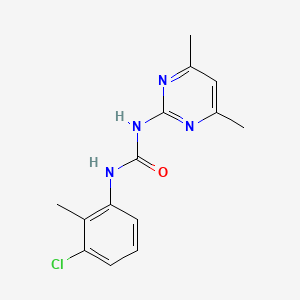
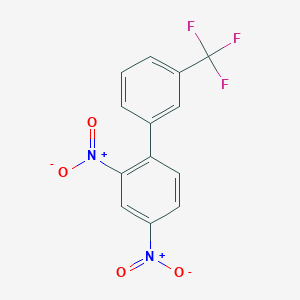
![2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12596995.png)

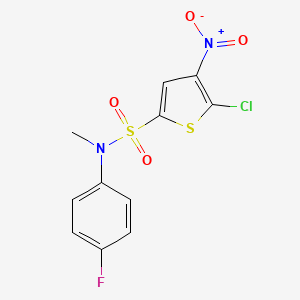
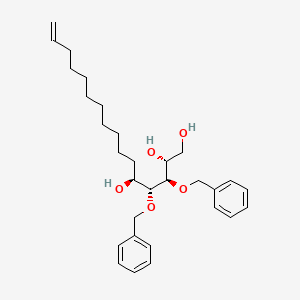
![7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione](/img/structure/B12597017.png)
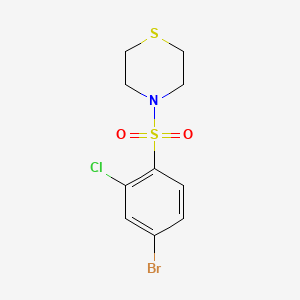
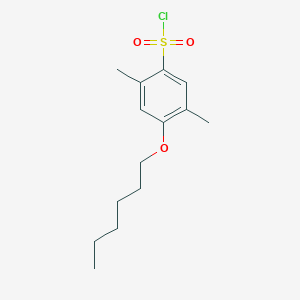
![5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12597045.png)
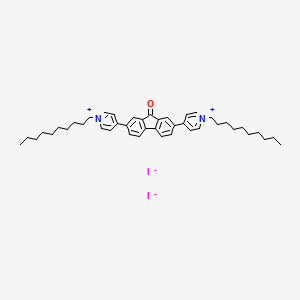
![5,5',5''-(Benzene-1,3,5-triyl)tris{3-[4-(hexyloxy)phenyl]-1,2,4-oxadiazole}](/img/structure/B12597053.png)
![Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate](/img/structure/B12597057.png)
![Acetamide,N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-](/img/structure/B12597076.png)
